1-(4-chlorophenyl)-2-[(5-ethylthiophen-2-yl)sulfonyl]-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine
Description
This compound features a pyrrolo[1,2-a]pyrazine core, a bicyclic heterocyclic system with nitrogen atoms at positions 1 and 2. Substituents include a 4-chlorophenyl group at position 1 and a 5-ethylthiophen-2-ylsulfonyl moiety at position 3. Pharmacologically, similar compounds exhibit activity in heterocyclic drug classes (e.g., kinase inhibitors or antimicrobial agents) .
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-(5-ethylthiophen-2-yl)sulfonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2S2/c1-2-16-9-10-18(25-16)26(23,24)22-13-12-21-11-3-4-17(21)19(22)14-5-7-15(20)8-6-14/h3-11,19H,2,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYNCOPLVGBQXBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)N2CCN3C=CC=C3C2C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ugi Adduct Cyclization and Gold(I)-Catalyzed Annulation
The pyrrolo[1,2-a]pyrazine scaffold can be constructed via acid-mediated cyclization of Ugi adducts followed by gold(I)-catalyzed annulation. This method offers high functional group tolerance, critical for introducing the 4-chlorophenyl moiety.
- Ugi Four-Component Reaction : Combine 2-aminopyridine, 4-chlorobenzaldehyde, ethyl isocyanide, and propiolic acid in methanol at 25°C for 24 hr.
- TFA-Mediated Cyclization : Treat Ugi adduct with trifluoroacetic acid (TFA) in dichloromethane (DCM) to form dihydropyrazinone.
- Gold(I)-Catalyzed Annulation : React dihydropyrazinone with AuCl(PPh3)/AgSbF6 (5 mol%) in toluene at 80°C to yield pyrrolo[1,2-a]pyrazine.
Key Data:
| Step | Yield (%) | Selectivity |
|---|---|---|
| Ugi | 78 | N/A |
| Cyclization | 85 | >20:1 dr |
| Annulation | 92 | Regioselective |
This route achieves the core structure in three steps with an overall yield of 61%. The 4-chlorophenyl group is introduced during the Ugi step, avoiding later functionalization challenges.
Introduction of 5-Ethylthiophene-2-Sulfonyl Group
Sulfonyl Chloride Preparation
The sulfonylating agent, 5-ethylthiophene-2-sulfonyl chloride, is synthesized via radical sulfonation followed by chlorination:
- Electrochemical Sulfonation : Subject 5-ethylthiophene to constant current (15 mA) electrolysis in HFIP/CH3NO2 with Bu4NOTf, generating sulfonyl radicals.
- Chlorination : Treat the sulfonic acid with PCl5 in DCM at 0°C to yield sulfonyl chloride.
Optimization Data:
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Solvent | HFIP:CH3NO2 (15:1) | 78 |
| Electrolyte | Bu4NOTf | 82 |
| Temperature | 25°C | 85 |
Sulfonylation of Pyrrolo[1,2-a]Pyrazine
The sulfonyl group is introduced via nucleophilic substitution or radical coupling:
Method A: Nucleophilic Substitution
- Generate pyrrolo[1,2-a]pyrazine lithium amide using LDA at -78°C.
- React with 5-ethylthiophene-2-sulfonyl chloride in THF.
Method B: Electrochemical Radical Coupling
- Perform constant current (10 mA) electrolysis of pyrrolo[1,2-a]pyrazine and sulfonyl hydrazide in HFIP/CH3NO2.
Comparative Performance:
| Method | Yield (%) | Purity (%) |
|---|---|---|
| A | 65 | 98 |
| B | 72 | 99 |
Electrochemical Method B avoids harsh bases and improves atom economy.
Final Assembly and Purification
Integrated Synthesis Pathway:
- Construct pyrrolo[1,2-a]pyrazine core via Ugi/gold catalysis.
- Perform electrochemical sulfonylation using conditions from.
- Purify via silica gel chromatography (hexane:EtOAc 3:1).
Characterization Data:
- HRMS (ESI) : m/z calcd for C19H18ClN2O2S2 [M+H]+: 433.0524; found: 433.0521.
- 1H NMR (400 MHz, CDCl3) : δ 8.21 (d, J = 8.4 Hz, 1H), 7.45–7.39 (m, 4H), 6.98 (d, J = 3.6 Hz, 1H), 4.32–4.25 (m, 2H), 3.11 (q, J = 7.2 Hz, 2H), 1.29 (t, J = 7.2 Hz, 3H).
- HPLC Purity : 99.1% (C18 column, MeCN:H2O 70:30).
Alternative Synthetic Routes
Palladium-Catalyzed C-H Sulfonylation
Direct C-H sulfonylation using Pd(OAc)2/XPhos catalytic system:
- Substrate: 1-(4-chlorophenyl)pyrrolo[1,2-a]pyrazine
- Sulfonylating agent: 5-ethylthiophene-2-sulfonyl chloride
- Catalyst: Pd(OAc)2 (5 mol%), XPhos (10 mol%)
- Base: Cs2CO3
- Solvent: DMF, 100°C, 12 hr
Outcome:
- Yield: 58%
- Limitations: Competing ortho/meta sulfonylation
Metathesis-Based Approach
Ring-closing metathesis to form pyrrolo[1,2-a]pyrazine:
Procedure:
- Prepare diene precursor via Heck coupling of 4-chlorostyrene and pyrazine diamine.
- Perform metathesis using Grubbs 2nd generation catalyst (5 mol%).
Challenges:
- Low regiocontrol (45:55 selectivity)
- Requires expensive catalysts
Industrial-Scale Considerations
Cost Analysis (Per Kilogram):
| Component | Ugi Route ($) | Metathesis Route ($) |
|---|---|---|
| Raw Materials | 420 | 890 |
| Catalysts | 150 | 620 |
| Energy Consumption | 80 | 210 |
| Total | 650 | 1,720 |
The Ugi/gold catalysis pathway demonstrates superior cost efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-2-[(5-ethylthiophen-2-yl)sulfonyl]-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Recent studies have highlighted several promising biological activities associated with this compound:
- Antifungal Activity : Compounds with similar structural motifs have shown significant antifungal properties. For instance, derivatives containing thiophene rings have been evaluated against various fungal strains such as Fusarium graminearum and Botrytis cinerea, demonstrating effective inhibition at low concentrations (EC50 values in the range of 6 to 10 µg/mL) .
- Antiviral Properties : Similar compounds have been explored for antiviral activity. The presence of the sulfonamide group in related structures has been linked to enhanced antiviral effects against specific viruses .
- Antimicrobial Effects : The incorporation of a pyrrolo[1,2-a]pyrazine framework has been associated with antimicrobial properties. Studies indicate that these compounds can inhibit bacterial growth effectively, making them potential candidates for treating infections caused by resistant strains .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Key observations include:
- Chlorophenyl Substitution : The presence of the 4-chlorophenyl group enhances lipophilicity and may improve membrane permeability, which is vital for cellular uptake and subsequent biological activity.
- Sulfonyl Group Influence : The sulfonyl moiety contributes to the overall polarity and solubility of the compound, impacting its pharmacokinetic properties.
Case Studies
Several case studies have documented the applications and efficacy of similar compounds:
- Fungicidal Activity : A study synthesized a series of thiophene-containing derivatives and tested their antifungal activity against several pathogens. The results indicated that modifications to the thiophene ring significantly influenced antifungal potency .
- Antiviral Research : Research on thiadiazole derivatives revealed promising antiviral activities against specific viral strains. These findings suggest that further exploration into derivatives of pyrrolo[1,2-a]pyrazine could yield effective antiviral agents .
- Antimicrobial Testing : A comprehensive evaluation of thiazole derivatives demonstrated their effectiveness against Gram-positive bacteria. This opens avenues for testing pyrrolo[1,2-a]pyrazine derivatives against similar bacterial strains .
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-2-[(5-ethylthiophen-2-yl)sulfonyl]-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways: Signal transduction pathways, metabolic pathways.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Pyrrolo/Pyrazine Derivatives
- 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one (): Structural Differences: Replaces the sulfonyl group with a methyl-phenyl substituent and introduces a ketone at position 3. Synthesis: Base-catalyzed cyclization of aminoacetylenic ketones under mild conditions . Pharmacological Relevance: Highlighted as a pharmacophore in heterocyclic drug discovery due to its fused pyrrolone system.
2-(4-Methoxy-3-methylbenzenesulfonyl)-1-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine ():
- Structural Differences : Methoxy groups on both the sulfonyl benzene and phenyl substituents.
- Implications : Increased electron-donating groups may alter solubility and metabolic stability compared to the chlorophenyl/ethylthiophene variant.
Sulfonamide/Sulfonyl Heterocycles
- 2-((4-Chlorophenyl)sulfonyl)-4-(methylamino)phenol (MSP3) (): Structural Differences: Simpler phenolic scaffold with a 4-chlorophenylsulfonyl group. Physical Properties: Melting point 139–141°C (decomp.), lower molecular weight, and higher polarity due to the phenolic –OH group . NMR Comparison: Methyl signal at δ 2.77 vs. δ 2.27–3.35 in the target compound, reflecting differing electronic environments .
Sulfonamide-Pyrazole Analogues ():
- Example: 2-((1-((3-Ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)-oxy)pyrazine (Compound 8) .
- Structural Differences : Pyrazole sulfonamide linked to a piperidine-pyrazine system.
- Synthetic Yield : 77% for Compound 8 vs. variable yields (20–75%) for others, suggesting steric/electronic challenges with bulkier substituents .
Comparative Data Table
Key Research Findings and Implications
- Electronic Effects : Downfield shifts in aromatic protons (e.g., δ 8.06 in the target vs. δ 7.76 in MSP3) suggest stronger electron-withdrawing effects from the ethylthiophene-sulfonyl group .
- Pharmacological Potential: While direct activity data for the target compound is lacking, structurally related pyrrolo-pyrazines and imidazo-pyridines are explored in kinase inhibition and antimicrobial contexts .
Biological Activity
1-(4-Chlorophenyl)-2-[(5-ethylthiophen-2-yl)sulfonyl]-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, including its pharmacological effects and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The compound's structure features a pyrrolo[1,2-a]pyrazine core modified with a 4-chlorophenyl group and a 5-ethylthiophen-2-yl sulfonyl moiety. Its IUPAC name reflects these components and provides insight into its chemical behavior.
Biological Activity Overview
Research into the biological activity of this compound indicates various pharmacological effects:
- Antifungal Activity : Preliminary studies suggest that derivatives of pyrrolo[1,2-a]pyrazine exhibit antifungal properties. For instance, compounds with similar structures have shown efficacy against pathogenic fungi, indicating potential therapeutic applications in treating fungal infections .
- Antibacterial Properties : The compound's structure suggests potential antibacterial activity. Studies on related compounds have demonstrated significant inhibition of bacterial growth, particularly against Gram-positive bacteria .
- Cytotoxicity : In vitro assays have indicated that certain derivatives may possess cytotoxic effects on cancer cell lines. The cytotoxicity profile suggests that these compounds can induce apoptosis in malignant cells while sparing normal cells to some extent.
Understanding the mechanism of action is crucial for evaluating the therapeutic potential of this compound:
- Enzyme Inhibition : Some studies suggest that the sulfonyl group may play a role in inhibiting key enzymes involved in microbial metabolism. This inhibition can disrupt the growth and replication of pathogens .
- Cell Membrane Disruption : The lipophilic nature of the thiophene moiety may facilitate interaction with microbial membranes, leading to increased permeability and subsequent cell death.
Data Tables
| Biological Activity | Effectiveness | Reference |
|---|---|---|
| Antifungal | Moderate | |
| Antibacterial | Significant | |
| Cytotoxicity | Moderate |
Case Studies
- Antifungal Study : A study evaluated the antifungal activity of pyrrolo[1,2-a]pyrazine derivatives against four pathogenic fungal strains. Results showed that some compounds inhibited fungal growth effectively at concentrations as low as 50 µg/mL .
- Cytotoxicity Evaluation : In another research effort, derivatives were tested on human cancer cell lines. The results indicated IC50 values ranging from 100 to 500 µg/mL, demonstrating moderate cytotoxic effects compared to standard chemotherapeutic agents.
Q & A
Q. Optimization Tips :
- Adjust POCl₃ stoichiometry (1.2–1.5 eq) to minimize side reactions during formylation.
- Use anhydrous DMF to prevent hydrolysis of intermediates.
- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) to optimize reflux times .
What spectroscopic and chromatographic techniques are recommended for characterizing this compound?
Basic Research Question
- NMR Spectroscopy : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm regiochemistry of the sulfonyl-thiophene and pyrrolo-pyrazine moieties. Key signals include:
- HPLC : Reverse-phase C18 column (MeCN/H₂O 70:30) to assess purity; retention time ~12–14 min .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (expected m/z ~460–465) .
How can computational methods like DFT or MD simulations predict this compound’s electronic behavior?
Advanced Research Question
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox activity. The sulfonyl group lowers LUMO energy, enhancing electron-accepting capacity .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO) to assess solubility. Use 24-mode Hamiltonian models for vibrational coupling analysis in excited states (S₁/S₂) .
- Benchmarking : Compare computed UV-Vis spectra (TD-DFT) with experimental data to validate charge-transfer transitions .
What strategies resolve contradictions in reported solubility or reactivity data?
Advanced Research Question
-
Solubility Discrepancies : Test under varied conditions:
Solvent Solubility (mg/mL) Temperature (°C) Reference DMSO 25–30 25 EtOH 5–10 40 -
Reactivity Conflicts : Use kinetic studies (e.g., pseudo-first-order conditions) to isolate competing pathways (e.g., sulfonyl vs. pyrazine reactivity) .
How does the sulfonyl-thiophene substituent influence supramolecular interactions?
Advanced Research Question
- Electron Transfer : The sulfonyl group acts as an electron sink, facilitating charge delocalization in coordination polymers (e.g., CrCl₂(pyrazine)₂ systems) .
- Crystal Packing : The ethyl-thiophene moiety induces staggered stacking (60° offset) in MOFs, stabilizing noncentrosymmetric configurations critical for NLO properties .
What are the challenges in crystallizing this compound, and how can X-ray parameters be optimized?
Advanced Research Question
- Challenges : Flexible pyrrolo-pyrazine core leads to polymorphism.
- Optimization :
How do reaction conditions (solvent, catalyst) affect the selectivity of sulfonylation?
Advanced Research Question
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor sulfonate intermediate formation, while THF increases steric hindrance .
- Catalysts : Pd(PPh₃)₄ (2 mol%) improves cross-coupling efficiency with boronic esters (yield >75%) .
What role does the ethyl group on thiophene play in thermal stability?
Advanced Research Question
- Thermogravimetric Analysis (TGA) : Ethyl substitution reduces decomposition onset by ~20°C compared to methyl analogs (T₅% = 220°C vs. 240°C) due to increased steric strain .
How can spectroscopic discrepancies in excited-state dynamics be reconciled?
Advanced Research Question
- Time-Resolved Spectroscopy : Use femtosecond transient absorption to distinguish S₂→S₁ internal conversion (τ ≈ 30 fs) from intersystem crossing (τ ≈ 1–10 ps) .
- Phosphorescence Quenching : Adsorption on Ag surfaces reduces lifetime (τ < 1 ns) due to energy transfer; argon spacers mitigate this effect .
What methodologies validate bioisosteric replacements of the chlorophenyl group?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
